N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Overview
Description
“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1018569-96-4 . It has a molecular weight of 230.29 and its IUPAC name is N-[3-(2-aminoethoxy)phenyl]methanesulfonamide . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a powder that is stored at 4°C . Its molecular weight is 230.29 , and it has an InChI code that represents its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : N-[3-(2-aminoethoxy)phenyl]methanesulfonamide and its derivatives have been synthesized using various methods, including Sonogashira cross-coupling and reactions involving highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Durgadas, Mukkanti, & Pal, 2012); (Aizina, Levkovskaya, & Rozentsveig, 2012).
Molecular Structure : Research has focused on determining the crystal structures of this compound and its derivatives, often using X-ray powder diffraction and spectroscopic methods (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015); (Sterkhova, Moskalik, & Shainyan, 2014).
Computational and Theoretical Studies
- Quantum Chemical Analysis : Theoretical studies, including Density Functional Theory (DFT), have been conducted to understand the molecular conformation, NMR chemical shifts, and vibrational transitions of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide derivatives (Karabacak, Cinar, & Kurt, 2010).
Applications in Chemistry and Materials Science
- Catalytic Processes : The compound has been used in the development of ligands for metal-mediated catalytic asymmetric synthesis, demonstrating its utility in organic synthesis (Wipf & Wang, 2002).
- Inhibition Studies : It has been studied as an inhibitor in various biochemical processes, such as methionine aminopeptidase inhibition, highlighting its potential in biochemistry (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Electrochemistry and Material Science
- Corrosion Inhibition : Research has shown its efficacy as a corrosion inhibitor, particularly in protecting metals like steel, which is significant in industrial applications (Olasunkanmi, Obot, & Ebenso, 2016).
- Battery Technology : It's also been investigated for improving the performance of lithium-ion batteries, particularly at low temperatures (Lin, Yue, Zhang, Yu, Fan, & Tian, 2019).
Safety And Hazards
The safety information for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALMNFIHSRJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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